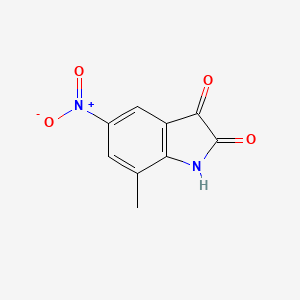

7-メチル-5-ニトロイサチン

概要

説明

7-Methyl-5-nitroisatin is a chemical compound used in scientific research . Its unique properties make it valuable for various applications, including drug discovery and organic synthesis. It is used for R&D purposes and not advised for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of isatin-pyrrole derivatives, which could include 7-Methyl-5-nitroisatin, has been reported . These derivatives were obtained from the appropriate isatins with pyrrole, with good yields and purity . The product structures were confirmed through spectroscopy methods .

Molecular Structure Analysis

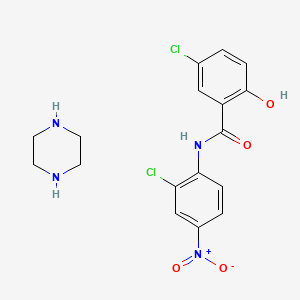

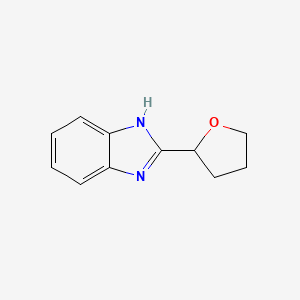

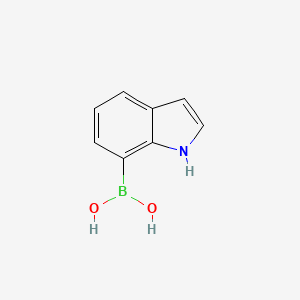

The molecular formula of 7-Methyl-5-nitroisatin is C9H6N2O4 and its molecular weight is 206.15 . Further structural elucidation of 5-nitroisatin was confirmed by performing 2D heteronuclear single quantum correlation experiments .

科学的研究の応用

CDK2酵素阻害剤

7-メチル-5-ニトロイサチンを含む5-ニトロイサチン誘導体は、抗癌療法を目的としたサイクリン依存性キナーゼ2(CDK2)の新規阻害剤です . ADMET(吸収、分布、代謝、排泄、毒性)法に基づいて実施された研究により、試験薬の物理化学的パラメータの基本的な評価が可能になりました .

抗癌療法

これらの化合物は、新規抗癌療法の開発における可能性について研究されています . これらの化合物は、癌治療における重要な標的であるCDK2酵素を阻害します .

薬物固定化

5-ニトロイサチン誘導体は、C60フラーレン由来のナノキャリアを用いた薬物固定化における可能性についても研究されています . このプロセスは、多くの場合、生物学的活性を高めながら、薬物の毒性に伴う望ましくない影響を軽減します .

潜在的な抗菌剤

7-メチル-5-ニトロイサチンは、潜在的な抗菌剤として研究されています . これは、薬学的に重要な足場であるスピロ[インドール-チアゾリジンオン]の調製に使用されています .

潜在的な抗真菌剤

抗菌特性に加えて、7-メチル-5-ニトロイサチンは、潜在的な抗真菌剤としても研究されています .

ADMET解析

7-メチル-5-ニトロイサチンを含む5-ニトロイサチン誘導体のADMET解析では、試験物質の経口吸収、膜透過性、バイオアベイラビリティが良好であることが示されました . 試験薬の代謝活性と毒性の分析では、試験物質の毒性に関して重要な危険は認められませんでした .

作用機序

Target of Action

The primary target of 7-Methyl-5-nitroisatin is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle, and its overexpression is often associated with the development of cancers .

Mode of Action

7-Methyl-5-nitroisatin interacts with CDK2 as a competitive inhibitor . By binding to the active site of CDK2, 7-Methyl-5-nitroisatin prevents the enzyme from interacting with its natural substrates, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of CDK2 by 7-Methyl-5-nitroisatin affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, 7-Methyl-5-nitroisatin can halt cell cycle progression, leading to the suppression of cell proliferation .

Pharmacokinetics

The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of 7-Methyl-5-nitroisatin have been studied . The compound shows good oral absorption, membrane permeability, and bioavailability . Its solubility in water is low, which may affect its bioavailability .

Result of Action

The molecular effect of 7-Methyl-5-nitroisatin’s action is the inhibition of CDK2 activity, leading to cell cycle arrest . On a cellular level, this results in the suppression of cell proliferation, making 7-Methyl-5-nitroisatin a potential anticancer agent .

Action Environment

The action, efficacy, and stability of 7-Methyl-5-nitroisatin can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and hence its bioavailability .

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be taken off immediately and the skin should be washed off with soap and plenty of water .

将来の方向性

特性

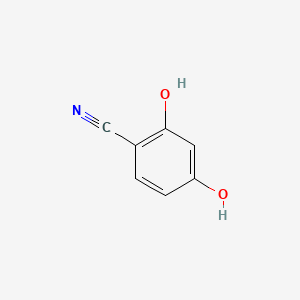

IUPAC Name |

7-methyl-5-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-4-2-5(11(14)15)3-6-7(4)10-9(13)8(6)12/h2-3H,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREHMPHOKRQMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405570 | |

| Record name | 7-Methyl-5-nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70343-13-4 | |

| Record name | 7-Methyl-5-nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)